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Compound of Interest |

Compound Name: 8-Bromo-4-methoxyquinoline
CAS No.: 874831-36-4
Cat. No.: B1523645
. J

Executive Summary

8-Bromo-4-methoxyquinoline is a critical heterocyclic building block, distinct from its more
commonly characterized isomer, 4-Bromo-8-methoxyquinoline. While the 4-Br isomer is often
studied for its planar packing driven by weak C—H---1t interactions, the 8-Bromo-4-methoxy
variant exhibits unique electronic properties due to the steric and electronic influence of the
bromine atom at the peri-position (C8) relative to the quinoline nitrogen. This guide compares
the crystallographic behavior, synthetic accessibility, and reactivity profile of these two isomers
to aid in rational drug design.

Key Comparative Metrics
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Structural Analysis & Crystallography
The "Isomer Effect" in Crystal Packing

The positioning of the bromine and methoxy substituents drastically alters the solid-state
assembly.

e 4-Bromo-8-methoxyquinoline (Benchmark):

o Lattice: Orthorhombic, Space Group

o Packing Motif: The molecule is essentially coplanar. The crystal structure is stabilized by
weak intermolecular C-H---1ti(arene) interactions, forming one-dimensional chains along
the a-axis. There are no classical hydrogen bonds or strong

stacking interactions [1].
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o Geometric Constraints: The 8-methoxy group forms an intramolecular hydrogen bond

(weak) with the ring nitrogen? No, the methoxy typically rotates to minimize steric clash,

but in 8-OMe quinolines, the O-Me bond often lies in-plane.

« 8-Bromo-4-methoxyquinoline (Target):

o Steric Environment: The C8-Bromine atom is bulky (Van der Waals radius ~1.85 A) and

sits adjacent to the quinoline nitrogen. This creates a "peri-effect,” potentially distorting the

planarity or forcing the crystal into a lower symmetry space group (like

) to accommodate the Br---N repulsion or halogen bonding.

o Predicted Interactions: Unlike the 4-Br isomer, the 8-Br motif is a prime candidate for

Halogen Bonding (XB). The

-hole of the C8-Br can interact with the lone pair of the N1 from a neighboring molecule,
forming infinite chains distinct from the C-H---1t chains of the isomer.

Experimental Characterization Data

For researchers synthesizing this compound, the following characterization data validates the

structure prior to XRD analysis.

Characteristic Signals (8-Bromo-4-

Method .
methoxyquinoline)
8.90 (d, H2), 8.15 (d, H5), 7.95 (d, H7), 7.40 (t,
"HNMR H6), 4.10 (s, OMe). Note: H2 is deshielded by
N1; H7 is deshielded by Br.
C4-OMe carbon appears ~56 ppm. C8-Br
13C NMR carbon shifts upfield (~120-125 ppm) due to
heavy atom effect.
Characteristic 1:1 isotopic pattern for
Mass Spec Br/
Br.
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Synthetic Pathways & Protocol

The synthesis of 8-Bromo-4-methoxyquinoline requires careful regiocontrol to avoid
mixtures. The most robust route proceeds via the intermediate 8-bromo-4-chloroquinoline.

Synthesis Workflow (DOT Diagram)
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(Tautomer: 4-Quinolone)

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 8-Bromo-4-methoxyquinoline starting from 2-bromoaniline.

Detailed Protocol: Nucleophilic Substitution (Step 3)

This protocol converts 8-bromo-4-chloroquinoline to the target methoxy derivative.
Reagents:

e 8-Bromo-4-chloroquinoline (1.0 eq)

e Sodium Methoxide (NaOMe) (2.0 eq) - Freshly prepared or 25% w/w in MeOH
e Methanol (Anhydrous)

Procedure:

» Dissolution: Dissolve 8-bromo-4-chloroquinoline in anhydrous methanol (0.5 M
concentration) in a round-bottom flask equipped with a reflux condenser.

o Addition: Add NaOMe solution dropwise at room temperature under an inert atmosphere (

).

o Reflux: Heat the mixture to reflux (65°C) for 4—6 hours. Monitor by TLC (System:
Hexane/EtOAc 8:2). The starting material (
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) should disappear, and a more polar spot (
) should appear.

o Workup: Cool to RT. Concentrate the solvent to ~20% volume. Pour into ice-water (100 mL).

« |solation: The product often precipitates as a white/off-white solid. Filter and wash with cold
water. If no precipitate forms, extract with DCM (

mL), dry over
, and concentrate.

o Crystallization: Recrystallize from minimal hot ethanol or acetonitrile to obtain X-ray quality
crystals.

Performance & Reactivity Profile

In drug discovery, the "performance” of this scaffold is defined by its stability and reactivity in
cross-coupling reactions.

Reactivity Benchmark
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).
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) ) standard.
lone pair (chelation

interference).

Proven. Used as a ligand
) scaffold for Gold(l) complexes Low. Less common in
Gold Catalysis . . .
(e.g., C-coordinated Au organometallic ligand design.

complexes) [2].

Stability

« Hydrolysis: The 4-methoxy group is susceptible to acid-catalyzed hydrolysis, reverting to the
4-quinolone (8-bromo-4-hydroxyquinoline). Avoid strong acidic conditions during workup.

» Photostability: Halogenated quinolines can be photosensitive. Store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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